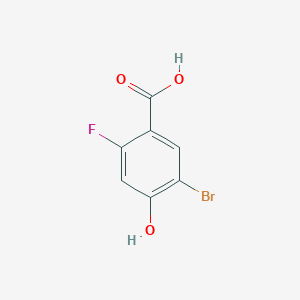

5-Bromo-2-fluoro-4-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-fluoro-4-hydroxybenzoic acid is a chemical compound with the CAS Number: 1781790-71-3 . It has a molecular weight of 235.01 .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H4BrFO3/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9/h1-2,10H, (H,11,12) . The InChI key is NPTDQFFURDFXMK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 203-208°C .Scientific Research Applications

Chemical Synthesis and Material Science

5-Bromo-2-fluoro-4-hydroxybenzoic acid, while not directly mentioned, is structurally related to compounds that have been extensively studied for their roles in chemical synthesis and material science. For instance, similar benzoic acid derivatives have been analyzed for their crystal structures, showcasing how substitutions on the benzoic acid ring influence molecular geometry, intermolecular interactions, and electronic structure. This information is crucial for designing materials with specific physical and chemical properties. The study by Pramanik et al. (2019) on benzoic acid derivatives, including their crystallographic analysis and molecular electrostatic potential calculations, provides insights into the potential applications of this compound in designing supramolecular frameworks and understanding the electronic structure of substituted benzoic acids (Pramanik, Dey, & Mukherjee, 2019).

Environmental Chemistry and Biodegradation

Compounds structurally related to this compound, such as brominated benzoic acids, have been studied for their environmental persistence and degradation pathways. Knight et al. (2003) investigated the biodegradation of bromoxynil (a brominated nitrile herbicide) and its transformation product, 3,5-dibromo-4-hydroxybenzoate, under various anaerobic conditions. Their research highlights the environmental relevance of brominated aromatic compounds and their degradation in natural settings, suggesting a potential area of study for the environmental fate of this compound (Knight, Berman, & Häggblom, 2003).

Advanced Polymer Materials

The modification of polymeric materials with benzoic acid derivatives, including those similar to this compound, has been explored to improve the properties of polymers. Tan et al. (2016) demonstrated how the introduction of halobenzoic acids to poly(3,4-ethylenedioxythiophene) (PEDOT) significantly enhances its conductivity, suggesting that this compound could be explored for similar applications in electronic and optoelectronic devices (Tan, Zhou, Ji, Huang, & Chen, 2016).

Photodegradation and Water Treatment

The photodegradation of hazardous water contaminants, including parabens and their derivatives, has been a subject of research to understand the removal mechanisms of organic pollutants. Gmurek et al. (2015) studied the photochemical degradation of parabens, which are esters of p-hydroxybenzoic acid, using ultraviolet light. This research indicates the potential for exploring the photodegradation pathways of this compound as a means of environmental remediation and water treatment (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 5-Bromo-2-fluoro-4-hydroxybenzoic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves two key steps: oxidative addition and transmetalation .

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of biaryl intermediates . These intermediates can be key components in various biochemical pathways.

Result of Action

Its role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds , which could have various effects at the molecular and cellular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound may play a role, depends on the presence of a suitable metal catalyst and appropriate reaction conditions .

Biochemical Analysis

Biochemical Properties

It is known that brominated and fluorinated compounds often interact with various enzymes and proteins due to their electronegativity and size .

Cellular Effects

It is known that brominated compounds can have antibacterial properties . Therefore, it is possible that 5-Bromo-2-fluoro-4-hydroxybenzoic acid could influence cell function by interacting with bacterial cells.

Molecular Mechanism

Brominated and fluorinated compounds are often involved in free radical reactions, nucleophilic substitution, and oxidation .

Temporal Effects in Laboratory Settings

It is known that the compound is stored at ambient temperature, suggesting that it is relatively stable .

Metabolic Pathways

It is known that brominated and fluorinated compounds can participate in various metabolic reactions .

Properties

IUPAC Name |

5-bromo-2-fluoro-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTDQFFURDFXMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781790-71-3 |

Source

|

| Record name | 5-bromo-2-fluoro-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)

![2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2836228.png)

![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)

![1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2836232.png)

![3-(3-Methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2836233.png)

![2-[[1-[(2,5-Difluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2836235.png)

![1-[4-[4-Cyclopropyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)-1,2,4-triazol-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2836236.png)

![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2836241.png)

![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2836243.png)